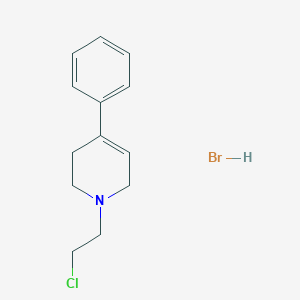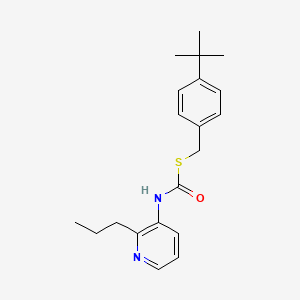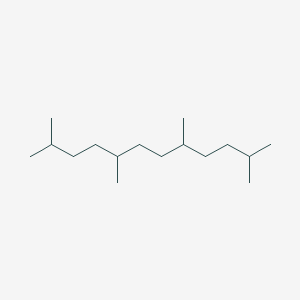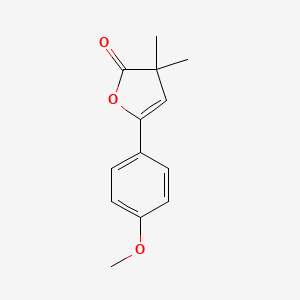
5-(4-Methoxyphenyl)-3,3-dimethylfuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxyphenyl)-3,3-dimethylfuran-2(3H)-one is an organic compound known for its unique chemical structure and properties This compound features a furan ring substituted with a 4-methoxyphenyl group and two methyl groups at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3,3-dimethylfuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base to form an intermediate, which then undergoes cyclization to yield the target compound. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps such as recrystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methoxyphenyl)-3,3-dimethylfuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring into a more saturated structure.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-(4-Methoxyphenyl)-3,3-dimethylfuran-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxyphenyl)-3,3-dimethylfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Methoxyphenyl)-3H-1,2-dithiole-3-thione: Known for its antioxidant properties.
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: Studied for its potential therapeutic applications.
Uniqueness
5-(4-Methoxyphenyl)-3,3-dimethylfuran-2(3H)-one is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its furan ring and methoxyphenyl group contribute to its versatility in chemical reactions and its potential in various fields of research.
Propiedades
Número CAS |
51865-36-2 |
|---|---|
Fórmula molecular |
C13H14O3 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
5-(4-methoxyphenyl)-3,3-dimethylfuran-2-one |
InChI |
InChI=1S/C13H14O3/c1-13(2)8-11(16-12(13)14)9-4-6-10(15-3)7-5-9/h4-8H,1-3H3 |
Clave InChI |
JTSOMJPAPMFHRN-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(OC1=O)C2=CC=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647782.png)

![1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea](/img/structure/B14647790.png)
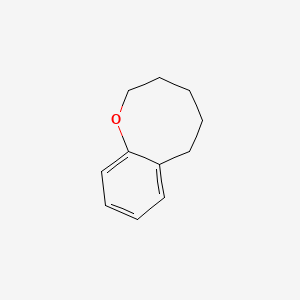
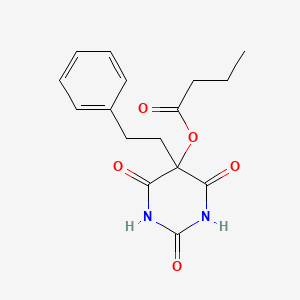
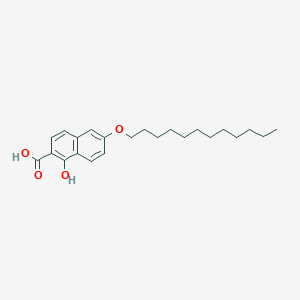

![N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride](/img/structure/B14647817.png)
![2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14647824.png)
